molecular formula C18H21N3O7 B12899150 Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate CAS No. 7355-90-0

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate

Cat. No.: B12899150
CAS No.: 7355-90-0
M. Wt: 391.4 g/mol
InChI Key: OIFCLUUZPMYLIF-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate is a complex organic compound with the molecular formula C18H21N3O7 and a molecular weight of 391.38 g/mol This compound is characterized by its unique structure, which includes an indole ring substituted with a nitro group and a malonate ester moiety

Preparation Methods

The synthesis of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves several steps:

    Starting Materials: The synthesis begins with diethyl malonate and 6-nitroindole.

    Reaction Conditions: The reaction typically involves the use of sodium ethoxide as a base and acetic anhydride as an acetylating agent. The reaction is carried out under reflux conditions to ensure complete conversion.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions:

Scientific Research Applications

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.

    Pathways: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate can be compared with other similar compounds:

Properties

CAS No.

7355-90-0

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(6-nitro-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C18H21N3O7/c1-4-27-16(23)18(20-11(3)22,17(24)28-5-2)9-12-10-19-15-8-13(21(25)26)6-7-14(12)15/h6-8,10,19H,4-5,9H2,1-3H3,(H,20,22)

InChI Key

OIFCLUUZPMYLIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Origin of Product

United States

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